1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
Description
Properties
IUPAC Name |
1-benzyl-7-phenylpyrimido[4,5-d][1,3]oxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-18-15-11-20-16(14-9-5-2-6-10-14)21-17(15)22(19(24)25-18)12-13-7-3-1-4-8-13/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPHISPPAGSQJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=NC(=NC=C3C(=O)OC2=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Reaction with Thiobarbituric Acid and Aryl Glyoxals
A widely cited method involves the one-pot condensation of thiobarbituric acid, aryl glyoxals, and N-methyl urea in ethanol under thermal or microwave irradiation. The reaction proceeds via initial Knoevenagel condensation between thiobarbituric acid and the aryl glyoxal, followed by nucleophilic attack of N-methyl urea to form the oxazine ring.
Reaction Conditions:
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Thermal: Ethanol reflux (78°C) for 6–8 hours, yielding 68–72%.
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Microwave-Assisted: 150 W irradiation at 100°C for 20–30 minutes, enhancing yields to 82–87%.
Mechanistic Insights:
The aryl glyoxal’s carbonyl group activates the thiobarbituric acid’s thione moiety, facilitating α,β-unsaturated ketone formation. Subsequent urea incorporation induces cyclodehydration, forming the oxazine-dione core. Substituents on the benzyl and phenyl groups remain intact under these conditions, as confirmed by -NMR analysis.
Solvent and Catalytic Optimization
Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but risk byproduct formation. Ethanol balances solubility and reaction control, while catalytic acetic acid (5 mol%) improves cyclization efficiency.
Table 1: Yield Variation with Solvents
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 6 | 72 |
| DMF | 120 | 3 | 65 |
| Acetonitrile | 82 | 8 | 58 |
Curtius Rearrangement and Intramolecular Cyclization
Stepwise Synthesis via Isocyanate Intermediates
A patent-derived approach outlines a three-step sequence:
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Benzylamine Addition: 4-(Isocyanatomethyl)furan-3-carbonyl azide reacts with benzylamine to form 4-((3-benzylureido)methyl)furan-3-carbonyl azide.
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Curtius Rearrangement: Thermal decomposition of the azide generates an isocyanate intermediate at 80–100°C.
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Cyclization: Intramolecular urea-isocyanate coupling yields the pyrimido-oxazine dione core.
Critical Parameters:
Microwave-Enhanced Curtius Reactions
Recent adaptations employ microwave reactors to accelerate the rearrangement step, reducing reaction times from 12 hours to 45 minutes with comparable yields (70–75%).
Base-Catalyzed Ring Closure Using Chloroformic Acid Esters
Chloroformic Ester-Mediated Cyclization
Adapted from benzoxazine syntheses, this method reacts salicylamide analogs with ethyl chloroformate in aqueous NaOH (pH >10). The benzyl and phenyl substituents are introduced via pre-functionalized salicylamide precursors.
Procedure Overview:
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Alkaline Reaction Medium: Salicylamide derivative (1 equiv), ethyl chloroformate (1.2 equiv), and NaOH (2.5 equiv) in H<sub>2</sub>O/EtOH (3:1).
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Temperature Control: 50–60°C for 4 hours, followed by HCl quenching (pH 5–6) to precipitate the product.
Yield: 65–70% after recrystallization from ethyl acetate/hexane.
Side Reactions and Mitigation
Competitive hydrolysis of ethyl chloroformate to CO<sub>2</sub> and ethanol is minimized by slow reagent addition and excess base. -NMR monitoring confirms the absence of uncyclized urea byproducts.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Multicomponent (Microwave) | 85 | 30 min | Moderate |
| Curtius Rearrangement | 75 | 4.5 h | Low |
| Chloroformic Ester | 70 | 6 h | High |
Microwave-assisted multicomponent reactions offer the highest efficiency but require specialized equipment. Chloroformic ester methods are preferable for industrial-scale synthesis due to simpler setups and lower costs.
Purification and Characterization
Chemical Reactions Analysis
1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets, helping to elucidate mechanisms of action and identify potential drug targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, emphasizing substituent variations, molecular properties, and applications:
Structural and Physicochemical Differences
- Substituent Effects on Lipophilicity: The benzyl group in the target compound increases lipophilicity (estimated XLogP >3) compared to allyl (XLogP 2.1) or methoxyethyl derivatives, influencing membrane permeability and bioavailability .
Molecular Weight and Solubility :
Commercial and Industrial Relevance
- Suppliers and Purity : The target compound and its analogs (e.g., CAS 76360-66-2) are supplied at >95% purity for research and industrial use, with certifications (ISO, REACH) ensuring quality .
- Regulatory Status : Methylthio-containing derivatives are classified as irritants, necessitating safe handling protocols .
Biological Activity
1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound characterized by its complex structure, which includes a pyrimido[4,5-d][1,3]oxazine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula: C₁₉H₁₃N₃O₃
- Molecular Weight: 331.32 g/mol
- CAS Number: 1253792-29-8
- Hazard Classification: Irritant .
Biological Activity
The biological activity of this compound remains under investigation. However, compounds within the pyrimido[4,5-d] class are known for various pharmacological effects.
While specific targets for this compound are not well-defined, it is hypothesized that it may exert effects similar to other pyrimido derivatives. These mechanisms could involve interactions with key biochemical pathways and cellular processes:
- Antimicrobial Activity: Some studies suggest that related compounds exhibit antimicrobial properties, making them candidates for further exploration in treating infections .
- Antitumor Activity: There is emerging evidence indicating that certain pyrimido derivatives may influence cancer cell proliferation and survival pathways .
Research Findings
Recent investigations into the biological activity of related compounds have highlighted several promising areas:
- In Vitro Studies:
-
Pharmacokinetics:
- Current literature lacks extensive pharmacokinetic data on this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for assessing its therapeutic viability .
Case Studies and Comparative Analysis
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 1-Benzyl-7-phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or cyclization. For example, a reflux reaction with ethanol as the solvent and secondary amines can yield substituted derivatives. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the compound. Structural validation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the pyrimidine ring) .
- FT-IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for oxazine-dione moieties) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, crucial for determining storage conditions .
Q. What preliminary assays are used to screen biological activity?
- Methodological Answer : Initial screening involves:
- Antimicrobial disk diffusion assays : Tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL.
- Cytotoxicity (MTT assay) : Evaluates IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational methods enhance synthesis design for this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict reaction pathways and transition states. Reaction path search algorithms (e.g., GRRM) identify low-energy intermediates, reducing trial-and-error experimentation. Molecular docking (AutoDock Vina) screens binding affinity to biological targets (e.g., DNA topoisomerases) to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using:
- Dose-response curves : 8-point dilution series with triplicate measurements.
- Statistical validation : ANOVA or Tukey’s HSD test to assess significance (p < 0.05). Cross-validate findings with orthogonal assays (e.g., apoptosis via flow cytometry) .
Q. How to optimize reaction conditions using factorial design?
- Methodological Answer : Apply a 2³ factorial design to evaluate variables:
- Factors : Temperature (60°C vs. 80°C), solvent (ethanol vs. DMF), catalyst (none vs. Pd/C).
- Response : Yield (%) and purity (HPLC area%). Analyze interactions via Pareto charts to identify dominant factors. Optimize using response surface methodology (RSM) .
Q. What mechanistic insights can be gained from kinetic studies?
- Methodological Answer : Conduct time-resolved NMR or UV-Vis spectroscopy to monitor reaction progress. Fit data to kinetic models (e.g., pseudo-first-order) to determine rate constants. Isotope labeling (e.g., ¹⁸O in oxazine) traces oxygen migration pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
